amine](/img/structure/B13481612.png)
[2-(2-Fluorophenyl)ethyl](2-methylpropyl)amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Fluorophenyl)ethylamine is an organic compound with the molecular formula C12H18FN It is a derivative of phenethylamine, where the phenyl ring is substituted with a fluorine atom at the ortho position and the ethyl chain is attached to an isobutylamine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Fluorophenyl)ethylamine typically involves the following steps:
Starting Materials: The synthesis begins with 2-fluorobenzaldehyde and 2-methylpropylamine.
Reductive Amination: The 2-fluorobenzaldehyde undergoes reductive amination with 2-methylpropylamine in the presence of a reducing agent such as sodium triacetoxyborohydride. This reaction forms the desired amine product.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure 2-(2-Fluorophenyl)ethylamine.
Industrial Production Methods
Industrial production methods for 2-(2-Fluorophenyl)ethylamine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(2-Fluorophenyl)ethylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the compound into its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the fluorine-substituted phenyl ring, where nucleophiles such as amines or thiols replace the fluorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium azide in the presence of a suitable solvent.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or secondary amines.
Substitution: Formation of substituted phenethylamines.
Scientific Research Applications
2-(2-Fluorophenyl)ethylamine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential interactions with biological receptors and enzymes.
Medicine: Research is ongoing to explore its potential therapeutic effects and pharmacological properties.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(2-Fluorophenyl)ethylamine involves its interaction with specific molecular targets, such as receptors or enzymes. The fluorine atom in the phenyl ring can enhance the compound’s binding affinity to these targets, leading to various biological effects. The exact pathways and molecular interactions are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
Phenethylamine: The parent compound without the fluorine substitution.
2-Fluoroamphetamine: A similar compound with a different alkyl chain.
2-Fluorophenethylamine: A compound with a fluorine substitution but without the isobutylamine group.
Uniqueness
2-(2-Fluorophenyl)ethylamine is unique due to the combination of the fluorine-substituted phenyl ring and the isobutylamine group. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C12H18FN |
|---|---|
Molecular Weight |
195.28 g/mol |
IUPAC Name |
N-[2-(2-fluorophenyl)ethyl]-2-methylpropan-1-amine |
InChI |
InChI=1S/C12H18FN/c1-10(2)9-14-8-7-11-5-3-4-6-12(11)13/h3-6,10,14H,7-9H2,1-2H3 |
InChI Key |
YTVAVVDPTGXDSK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CNCCC1=CC=CC=C1F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


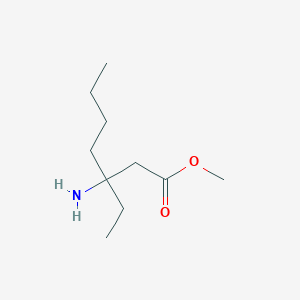

![4-Fluorobenzo[D]oxazole-2-carboxylic acid](/img/structure/B13481540.png)
![6-Methoxy-7-[(oxiran-2-yl)methoxy]isoquinoline](/img/structure/B13481554.png)

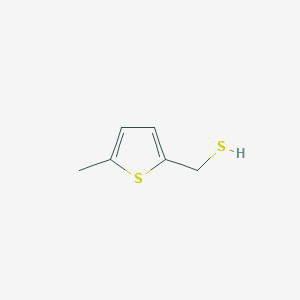

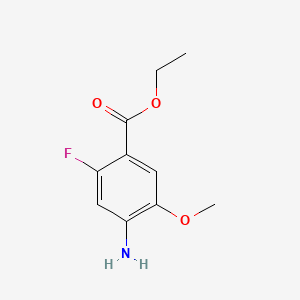
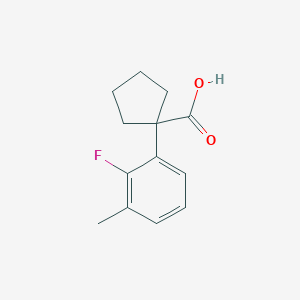
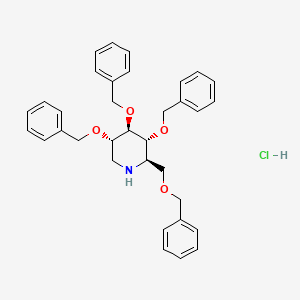
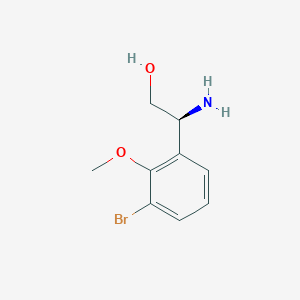
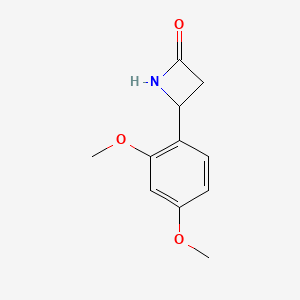
![Ethyl 2-oxo-2-[2-(trifluoromethyl)thiophen-3-yl]acetate](/img/structure/B13481608.png)

